(1S,3R)-1,3-Diphenylpropane-1,3-diol is a chiral organic compound featuring two phenyl groups and two hydroxyl groups attached to a propane backbone. The specific stereochemistry of this compound is denoted by the (1S,3R) configuration, which indicates the spatial arrangement of its substituents around the chiral centers. This unique structure contributes to its diverse applications in medicinal chemistry and materials science, particularly due to its potential biological activities and reactivity characteristics.
Research indicates that (1S,3R)-1,3-Diphenylpropane-1,3-diol exhibits significant biological activity. Notably, it acts as an inhibitor of glutathione peroxidase 4 (GPX4), which is crucial for cellular protection against oxidative stress. This inhibition leads to ferroptosis, a form of regulated cell death associated with iron-dependent lipid peroxidation. Such properties suggest potential therapeutic applications in cancer treatment and neurodegenerative diseases where oxidative stress plays a critical role.
The synthesis of (1S,3R)-1,3-Diphenylpropane-1,3-diol can be achieved through several methods:
(1S,3R)-1,3-Diphenylpropane-1,3-diol has various applications:
Studies have demonstrated that (1S,3R)-1,3-Diphenylpropane-1,3-diol interacts with specific molecular targets within biological systems. Its action as a GPX4 inhibitor highlights its role in modulating oxidative stress pathways. Further research into its interactions with various enzymes and receptors could provide insights into additional therapeutic potentials .
| Compound Name | Structural Features |
|---|---|
| (1S,3S)-1,3-Diphenylpropane-1,3-diol | Diastereomer with different spatial arrangement |
| 1,3-Diphenylpropane-1,3-dione | Precursor with carbonyl groups instead of hydroxyls |
| 1,3-Diphenylpropane | Fully reduced form without hydroxyl groups |
| (2S)-2-Methyl-1,3-diphenylpropane-1,3-diol | Methyl substitution at the second carbon |
(1S,3R)-1,3-Diphenylpropane-1,3-diol is distinguished by its specific (1S,3R) stereochemistry. This configuration not only influences its reactivity but also its biological interactions compared to its diastereomers and related compounds. The unique spatial arrangement allows for selective interactions in chiral environments present in biological systems .